3-(Phenylsulfanyl)pentan-2-one
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Overview
Description
3-(Phenylsulfanyl)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylsulfanyl group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of phenylthiol with pentan-2-one under basic conditions. The reaction typically proceeds as follows:
Reactants: Phenylthiol and pentan-2-one.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like ethanol or methanol.
Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: 3-(Phenylsulfonyl)pentan-2-one.
Reduction: 3-(Phenylsulfanyl)pentan-2-ol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3-(Phenylsulfanyl)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)pentan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenylsulfanyl-pentan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Pentan-2-one: Lacks the phenylsulfanyl group, making it less reactive in certain reactions.
Phenylsulfanyl-acetone: Shorter carbon chain compared to 3-(Phenylsulfanyl)pentan-2-one.
Properties
CAS No. |
62870-22-8 |
---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-11(9(2)12)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
IVLIQGGZCYOJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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